molecular formula C12H10ClN5O B14921555 2-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine

2-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine

Cat. No.: B14921555
M. Wt: 275.69 g/mol
InChI Key: AYLWQDMHBZMBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole is a heterocyclic compound that features a pyrazole ring, a pyridine ring, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester.

    Chlorination: The pyrazole ring can be chlorinated using reagents like thionyl chloride.

    Formation of the Oxadiazole Ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.

    Coupling with Pyridine: The final step involves coupling the oxadiazole ring with a pyridine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: Reduction reactions could target the oxadiazole ring.

    Substitution: The chlorine atom on the pyrazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design.

    Biological Research: Studying its interactions with biological targets.

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways: Inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)-5-(2-pyridyl)-1,3,4-oxadiazole
  • 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-5-(3-pyridyl)-1,3,4-oxadiazole

Uniqueness

The unique combination of the pyrazole, pyridine, and oxadiazole rings, along with the specific substitution pattern, may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C12H10ClN5O

Molecular Weight

275.69 g/mol

IUPAC Name

2-(4-chloro-1-ethylpyrazol-3-yl)-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C12H10ClN5O/c1-2-18-7-8(13)10(17-18)12-16-15-11(19-12)9-5-3-4-6-14-9/h3-7H,2H2,1H3

InChI Key

AYLWQDMHBZMBDD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=NN=C(O2)C3=CC=CC=N3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.